molecular formula C16H14N2O2 B13919344 N-(9-acetyl-9H-carbazol-8-yl)acetamide

N-(9-acetyl-9H-carbazol-8-yl)acetamide

Cat. No.: B13919344
M. Wt: 266.29 g/mol
InChI Key: PTSKYMVFVQBXRA-UHFFFAOYSA-N
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Description

N-(9-acetyl-9H-carbazol-8-yl)acetamide is a chemical compound with the molecular formula C16H14N2O2 It is derived from carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-acetyl-9H-carbazol-8-yl)acetamide typically involves the acetylation of 9H-carbazole. The process begins with the reaction of 9H-carbazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(9-acetyl-9H-carbazol-8-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(9-acetyl-9H-carbazol-8-yl)amine.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(9-acetyl-9H-carbazol-8-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(9-acetyl-9H-carbazol-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-ethyl-9H-carbazol-3-yl)acetamide
  • N-(9-methyl-9H-carbazol-8-yl)acetamide
  • N-(9-propyl-9H-carbazol-8-yl)acetamide

Uniqueness

N-(9-acetyl-9H-carbazol-8-yl)acetamide is unique due to its specific acetyl group at the 9-position of the carbazole ring This structural feature imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(9-acetylcarbazol-1-yl)acetamide

InChI

InChI=1S/C16H14N2O2/c1-10(19)17-14-8-5-7-13-12-6-3-4-9-15(12)18(11(2)20)16(13)14/h3-9H,1-2H3,(H,17,19)

InChI Key

PTSKYMVFVQBXRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1N(C3=CC=CC=C23)C(=O)C

Origin of Product

United States

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